2-Amino-4,5-difluorobenzaldehyde
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Overview
Description
2-Amino-4,5-difluorobenzaldehyde is an organic compound characterized by the presence of amino and aldehyde functional groups along with two fluorine atoms on the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as fluorobenzaldehydes have been used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have shown antimicrobial properties .
Mode of Action
It is known that fluorobenzaldehydes can undergo oxidation reactions where the fluorine can be replaced . This suggests that 2-Amino-4,5-difluorobenzaldehyde may interact with its targets through similar chemical reactions.
Result of Action
Similar compounds have shown antimicrobial properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent reduction to introduce the amino group . The fluorine atoms can be introduced via halogen exchange reactions using appropriate fluorinating agents .
Industrial Production Methods: Industrial production of 2-Amino-4,5-difluorobenzaldehyde may involve large-scale halogen exchange reactions and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-amino-4,5-difluorobenzoic acid.
Reduction: Formation of 2-amino-4,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5-difluorobenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
Comparison: 2-Amino-4,5-difluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups along with two fluorine atoms on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Biological Activity
2-Amino-4,5-difluorobenzaldehyde is an organic compound characterized by the presence of an amino group and a difluorobenzaldehyde moiety. Its unique structure, featuring fluorine substitutions, suggests potential biological activity that may be leveraged in pharmaceutical applications. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅F₂N O. The structural features include:
- Amino group (-NH₂) : This functional group can participate in various chemical reactions, enhancing the compound's reactivity.
- Difluorobenzaldehyde moiety : The presence of fluorine atoms is known to influence metabolic stability and binding affinity to biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives containing fluorinated benzaldehyde groups have shown robust antiproliferative effects against various human cancer cell lines. The mechanism often involves disruption of microtubule dynamics and induction of cell cycle arrest.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 1.5 | Microtubule disruption |
Similar Compound A | MCF-7 | 0.8 | Apoptosis induction |
Similar Compound B | A549 | 0.5 | G2/M arrest |
Table 1: Anticancer activity of fluorinated benzaldehyde derivatives.
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to amyloid precursor protein (APP) processing. Studies suggest that compounds with similar functionalities can inhibit β-secretase (BACE1) activity, which is crucial in Alzheimer's disease pathology.
- Mechanism : The binding affinity to BACE1 is enhanced by the fluorinated structure, allowing for effective modulation of APP processing.
- Case Study : A derivative exhibited an IC50 value of 0.15 µM against BACE1, indicating strong inhibitory potential.
Synthesis and Yield
The synthesis of this compound can be achieved through various methods involving condensation reactions. One notable method reported a yield of over 95% using a combination of acetone and water under controlled conditions.
Synthetic Route Example
- Starting Materials : 4,5-difluoroaniline and an appropriate aldehyde.
- Reaction Conditions : Mixture heated at 30°C with a catalyst.
- Yield Analysis : High-performance liquid chromatography (HPLC) confirmed a yield of 96.5%.
Implications for Drug Development
Given its biological activity and favorable synthetic profile, this compound presents itself as a promising candidate for further development in pharmaceuticals. Its ability to form Schiff bases expands its utility in medicinal chemistry as it can lead to the creation of more complex molecules with tailored biological properties.
Properties
IUPAC Name |
2-amino-4,5-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQLFXMHIFJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665514 |
Source
|
Record name | 2-Amino-4,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172843-46-8 |
Source
|
Record name | 2-Amino-4,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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